ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate
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Overview
Description
Ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate is an organic compound with a complex structure that includes cyano and amino groups attached to a butenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with 4-cyanobenzylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate involves its interaction with specific molecular targets. The cyano and amino groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-(4-cyanophenyl)propanoate: Similar in structure but lacks the oxo and butenoate groups.
Ethyl 2-amino-4-(cyanophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate: Contains a chromene ring, making it structurally different but functionally similar in some reactions.
Uniqueness
Ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate is unique due to its combination of cyano, amino, and oxo groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl (E)-3-cyano-4-(4-cyanoanilino)-2-oxobut-3-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-2-20-14(19)13(18)11(8-16)9-17-12-5-3-10(7-15)4-6-12/h3-6,9,17H,2H2,1H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTWLJNJNIXKIW-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C/NC1=CC=C(C=C1)C#N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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